2-Methyl-4-iso-pentoxybenzoic acid
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Overview
Description
2-Methyl-4-iso-pentoxybenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring a methyl group at the second position and an iso-pentoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-iso-pentoxybenzoic acid typically involves the esterification of 2-methyl-4-hydroxybenzoic acid with iso-pentanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-iso-pentoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iso-pentoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Methyl-4-carboxybenzoic acid.
Reduction: 2-Methyl-4-iso-pentoxybenzyl alcohol.
Substitution: Various alkoxybenzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-4-iso-pentoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-iso-pentoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-pentoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The methyl group can influence the compound’s binding affinity to its targets, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxybenzoic acid: Lacks the iso-pentoxy group, resulting in different chemical and biological properties.
4-Iso-pentoxybenzoic acid: Lacks the methyl group, affecting its reactivity and applications.
2-Methylbenzoic acid: Lacks both the iso-pentoxy and hydroxyl groups, leading to distinct chemical behavior.
Uniqueness
2-Methyl-4-iso-pentoxybenzoic acid is unique due to the presence of both the methyl and iso-pentoxy groups, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-7-16-11-4-5-12(13(14)15)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKCQQQGCRNUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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